Product packaging for Potassium 4-fluorophenyltrifluoroborate(Cat. No.:CAS No. 192863-35-7)

Potassium 4-fluorophenyltrifluoroborate

Cat. No.: B063626
CAS No.: 192863-35-7
M. Wt: 202 g/mol
InChI Key: PXKNUQDMYBUYSZ-UHFFFAOYSA-N
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Description

Potassium 4-fluorophenyltrifluoroborate is a useful research compound. Its molecular formula is C6H4BF4K and its molecular weight is 202 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BF4K B063626 Potassium 4-fluorophenyltrifluoroborate CAS No. 192863-35-7

Properties

IUPAC Name

potassium;trifluoro-(4-fluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKNUQDMYBUYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635526
Record name Potassium trifluoro(4-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-35-7
Record name Potassium trifluoro(4-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (4-Fluorophenyl)trifluoroborate
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Oxidative Addition:

The first committed step of the catalytic cycle is the oxidative addition of an aryl halide to the Pd(0) catalyst. This process involves the cleavage of the carbon-halogen bond and the formation of a new square planar Pd(II) complex. The reaction proceeds through a three-centered transition state. For aryl halides, the oxidative addition is believed to occur via a concerted mechanism where the palladium inserts into the C-X bond. The ligation state of the palladium, whether it is monoligated or bisligated, can influence the reaction pathway uvic.ca.

Reaction: Pd(0)L₂ + Ar-X → [L₂Pd(Ar)(X)]

Transition State: The geometry of the transition state involves the approach of the Pd(0) center to the C-X bond of the aryl halide.

Transmetalation:

Transmetalation is a crucial step where the organic group is transferred from the boron atom to the palladium center. This step is often considered the rate-determining step of the catalytic cycle. For potassium aryltrifluoroborates, the mechanism of transmetalation can be complex. The boron atom in the trifluoroborate anion is coordinately saturated, making a direct reaction with the arylpalladium(II) halide complex challenging nih.gov.

Several pathways for the transmetalation involving aryltrifluoroborates have been proposed:

Hydrolysis Pathway: It is widely suggested that potassium aryltrifluoroborates undergo in-situ hydrolysis to form the corresponding arylboronic acid or arylfluoroboronate species, which are more reactive in the transmetalation step nih.govresearchgate.neted.ac.uk. The presence of a base is crucial for this hydrolysis and the subsequent formation of a boronate anion, which is a more nucleophilic coupling partner.

Direct In some cases, particularly under anhydrous conditions, a direct transmetalation from the aryltrifluoroborate may occur, potentially assisted by additives. For instance, silver(I) compounds can assist in the transmetalation by polarizing the palladium-halide bond, making the palladium center more electrophilic nih.gov.

A DFT study on a zinc-mediated Suzuki-Miyaura coupling reaction with potassium phenyl(trifluoro)borate as a model compound provides a detailed look into the elementary steps of the catalytic cycle researchgate.net. Although this system has some differences from a standard Suzuki-Miyaura reaction, the fundamental steps are analogous.

The transmetalation step itself involves the formation of a pre-transmetalation complex, where the boronate species coordinates to the palladium center. The transition state for the transfer of the aryl group from boron to palladium involves a bridging arrangement of the aryl group between the two metal centers. Computational studies on related systems have estimated the activation energy for the conversion of pre-transmetalation intermediates to be in the range of 14-22 kcal/mol.

Reductive Elimination:

The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. In this step, the two organic groups couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its Pd(0) oxidation state. This step typically requires the two aryl groups to be in a cis orientation on the square planar palladium complex. If they are trans, a trans-to-cis isomerization must occur before reductive elimination can take place.

Reaction: [L₂Pd(Ar)(Ar')] → Ar-Ar' + Pd(0)L₂

Transition State: The transition state for reductive elimination involves the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond.

Below is a table summarizing the key steps and intermediates in a typical Suzuki-Miyaura cross-coupling reaction involving an aryltrifluoroborate.

StepReactantsIntermediate/Transition StateProduct(s)
Catalyst Activation Pd(0)LₙActive Pd(0)L₂ catalyst-
Oxidative Addition Pd(0)L₂ + Ar-X[Ar-Pd(L)₂-X] Transition Statetrans-[ArPd(L)₂X]
Isomerization trans-[ArPd(L)₂X]-cis-[ArPd(L)₂X]
Transmetalation cis-[ArPd(L)₂X] + [Ar'BF₃]⁻ (or its hydrolysis product)Pre-transmetalation complex → Transmetalation Transition Statecis-[ArPd(L)₂Ar'] + [XBF₃]⁻
Reductive Elimination cis-[ArPd(L)₂Ar']Reductive Elimination Transition StateAr-Ar' + Pd(0)L₂

Advanced Spectroscopic and Analytical Characterization Methods for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of potassium 4-fluorophenyltrifluoroborate, offering specific information about the proton, carbon, fluorine, and boron nuclei within the molecule. A comprehensive analysis using multiple NMR techniques provides a complete picture of its structure. Experimental data for the following sections were obtained in dimethylsulfoxide-d6 (DMSO-d6), a common solvent for these types of analyses. researchgate.net

Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms in the 4-fluorophenyl group. The aromatic protons of this compound exhibit characteristic signals in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm. researchgate.net The substitution pattern on the aromatic ring influences the exact chemical shifts and coupling patterns.

The spectrum displays two distinct multiplets corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the trifluoroborate group (H2, H6) and the protons ortho to the fluorine atom (H3, H5) give rise to separate signals due to their different electronic environments. The coupling between adjacent protons and with the fluorine atom results in complex splitting patterns, often appearing as multiplets.

¹H NMR Spectral Data for this compound in DMSO-d6. researchgate.net
Proton AssignmentChemical Shift (δ) [ppm]Multiplicity
Ar-H7.31–7.26m
Ar-H7.05–6.99m

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom in the aromatic ring. The carbon atom directly bonded to the boron atom (C1) typically appears as a broad signal due to the quadrupolar relaxation of the adjacent ¹¹B nucleus. vu.nl The other aromatic carbons (C2, C3, C4, C5, and C6) can be assigned based on their chemical shifts and the influence of the fluorine and trifluoroborate substituents. The carbon atom attached to the fluorine (C4) exhibits a large coupling constant with the ¹⁹F nucleus.

¹³C NMR Spectral Data for this compound in DMSO-d6. researchgate.net
Carbon AssignmentChemical Shift (δ) [ppm]
Ar-C162.0 (d, J = 237.8 Hz)
Ar-C149.9 (br)
Ar-C132.0 (d, J = 7.5 Hz)
Ar-C114.9 (d, J = 18.8 Hz)

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorinated compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum shows two distinct signals: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoroborate group. The chemical shift of the aromatic fluorine is characteristic of its position on the phenyl ring, while the trifluoroborate fluorine signal appears in a different region of the spectrum. researchgate.net

This technique is particularly valuable for monitoring the progress of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. The disappearance of the trifluoroborate signal and the appearance of new fluorine-containing species can be readily tracked to determine reaction completion and identify potential byproducts.

¹⁹F NMR Spectral Data for this compound in DMSO-d6. researchgate.net
Fluorine AssignmentChemical Shift (δ) [ppm]
Ar-F-118.9
BF₃-137.2

Boron-11 NMR (¹¹B NMR) spectroscopy is used to directly probe the environment of the boron atom. In this compound, the boron atom is tetrahedrally coordinated, which gives rise to a characteristic signal in the ¹¹B NMR spectrum. The chemical shift provides information about the electronic environment of the boron nucleus. researchgate.net

Due to the quadrupolar nature of the ¹¹B nucleus and its coupling to the three fluorine atoms, the signal often appears as a quartet, although line broadening can sometimes obscure this splitting. vu.nl ¹¹B NMR is crucial for studying the stability and speciation of the trifluoroborate salt in solution and for investigating ligand exchange or decomposition reactions.

¹¹B NMR Spectral Data for this compound in DMSO-d6. researchgate.net
Boron AssignmentChemical Shift (δ) [ppm]J (¹¹B-¹⁹F) [Hz]
BF₃3.3049.4

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the aromatic ring, the carbon-fluorine bond, and the boron-fluorine bonds of the trifluoroborate group.

Key vibrational modes include the C-H stretching and bending of the aromatic ring, the C-C stretching within the ring, the C-F stretching, and the B-F stretching and bending modes. The positions of these bands provide a unique fingerprint for the compound.

Characteristic IR Absorption Bands for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aromatic C=C Stretch1600-1450Medium to Strong
C-F Stretch1250-1100Strong
B-F Stretch1100-900Strong, Broad
Aromatic C-H Out-of-Plane Bend900-675Strong

Fourier-Transform Infrared (FTIR) spectroscopy offers significant advantages over traditional dispersive IR spectroscopy, including higher signal-to-noise ratio, better resolution, and faster data acquisition. This allows for the analysis of smaller sample quantities and the detection of subtle spectral features. nih.gov

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for solid samples like this compound. uni-paderborn.de It requires minimal to no sample preparation, as the solid powder can be directly placed onto the ATR crystal. The resulting spectrum is of high quality and is comparable to that obtained by traditional transmission methods. This non-destructive technique is ideal for rapid identification and quality control of the compound. uni-paderborn.deacs.org The application of ATR-FTIR is also beneficial for in-situ reaction monitoring, allowing for real-time analysis of changes in the chemical composition of a reaction mixture. acs.org

In Situ ATR-FTIR for Reaction Monitoring

In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. rsc.orgnih.gov This non-destructive technique allows for the direct tracking of reactant consumption, intermediate formation, and product generation without the need for manual sampling. rsc.orgubc.ca An ATR probe immersed in the reaction mixture measures the vibrational spectra of the components in real-time.

In the context of reactions involving this compound, such as the widely used Suzuki-Miyaura cross-coupling, in situ ATR-FTIR can provide valuable kinetic and mechanistic insights. ubc.ca By monitoring characteristic infrared absorption bands, chemists can observe the disappearance of the B-F and aryl-F stretching vibrations of the trifluoroborate salt and the concurrent appearance of bands corresponding to the coupled product. This continuous data stream enables precise determination of reaction endpoints, identification of potential reaction intermediates, and optimization of process parameters. researchgate.net

Key Monitored Parameters in a Hypothetical Suzuki-Miyaura Coupling:

Reactant Consumption: Decrease in the intensity of vibrational bands unique to this compound.

Product Formation: Increase in the intensity of characteristic peaks of the newly formed biaryl product.

Reaction Kinetics: The rate of change in these spectral features provides data to model the reaction kinetics.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of molecules by measuring the mass-to-charge ratio (m/z) of their ions. nih.govpittcon.org For organotrifluoroborate salts, soft ionization techniques like Electrospray Ionization (ESI) are particularly effective, as they can transfer the intact trifluoroborate anion from solution into the gas phase for analysis. core.ac.uknih.gov ESI-MS, typically operated in the negative ion mode, allows for the direct observation of the [4-FC₆H₄BF₃]⁻ anion, confirming the molecular weight of the anionic component of the salt. uvic.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.govresearchgate.netresearchgate.net This capability is critical for confirming the identity of novel compounds and for distinguishing between species with the same nominal mass. currenta.de

For this compound, HRMS is used to verify the elemental formula of the [4-FC₆H₄BF₃]⁻ anion. core.ac.uk The challenge with small, polar, non-volatile compounds is finding suitable internal reference standards for calibration in the low mass range. nih.gov However, methods using commercially available organic sulfate (B86663) salts as internal standards have been successfully developed for the accurate mass determination of various organotrifluoroborates via ESI-HRMS. core.ac.uknih.gov The high accuracy of the measurement confirms the presence and number of fluorine, carbon, boron, and hydrogen atoms in the anion, providing definitive structural confirmation. nih.gov

Table 1: Representative HRMS Data for an Aryltrifluoroborate Anion This table is illustrative and based on typical data for similar compounds.

ParameterValue
Elemental Formula C₆H₄BF₄
Ionization Mode Negative ESI
Observed m/z 167.0251
Calculated m/z 167.0249
Mass Error 1.2 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.netnih.gov Due to the ionic and non-volatile nature of this compound, it cannot be directly analyzed by GC-MS. The salt would decompose in the high-temperature injector port of the gas chromatograph rather than volatilize. nih.gov

However, GC-MS is a valuable tool for analyzing the volatile products of reactions in which this compound is a reactant. nih.gov For instance, in a Suzuki-Miyaura coupling reaction, the resulting biaryl product is often sufficiently volatile for GC-MS analysis. This allows for the confirmation of the product's identity and the assessment of its purity by separating it from volatile side products or unreacted starting materials. Pyrolysis-GC/MS is another variant used for structural elucidation of non-volatile materials, such as fluoropolymers, by thermally decomposing them into identifiable fragments. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

Analysis of closely related compounds like potassium phenyltrifluoroborate has confirmed the tetrahedral geometry around the boron atom and the specific arrangement of the potassium cation, the phenyltrifluoroborate anion, and their interactions in the crystal lattice. wikipedia.org XRPD is useful for identifying the crystalline phase of the material, assessing its purity, and can be used for in situ studies to monitor structural changes during processes like heating or cooling. usp.orged.ac.uk

Table 2: Illustrative Crystallographic Parameters for a Potassium Aryltrifluoroborate Data is representative of typical findings for this class of compounds.

ParameterDescription
Crystal System Orthorhombic
Space Group Pnma
Boron Geometry Tetrahedral
B-C Bond Length ~1.6 Å
B-F Bond Lengths ~1.4 Å
Coordination Confirms the ionic interaction between K⁺ and [ArBF₃]⁻

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

As a stable, solid organoboron compound, potassium 4-fluorophenyltrifluoroborate serves as a key starting material for the construction of intricate molecular architectures. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophilic partner to introduce the 4-fluorophenyl group into a variety of organic substrates. nih.govorganic-chemistry.org This capability is fundamental to the synthesis of many specialized and functionalized molecules.

This compound is instrumental in the synthesis of fluorinated biaryl heterocycles, which are significant structural motifs in many pharmaceuticals and agrochemicals. le.ac.uk The Suzuki-Miyaura cross-coupling reaction provides an efficient method for forming carbon-carbon bonds between the 4-fluorophenyl group of the trifluoroborate salt and various heterocyclic halides. nih.govresearchgate.net This reaction is known for its high functional group tolerance and generally good to excellent yields, making it a preferred method for installing heterocyclic building blocks onto organic frameworks. nih.gov

The stability of potassium heteroaryltrifluoroborates, which are analogous to this compound, makes them superior to the corresponding boronic acids, which can be prone to decomposition. nih.gov This stability allows for more reliable and reproducible synthetic outcomes.

Heterocyclic HalideCoupling ProductSignificance of Motif
2-Bromopyridine2-(4-Fluorophenyl)pyridineFound in numerous pharmaceuticals and ligands for catalysis.
5-Bromopyrimidine5-(4-Fluorophenyl)pyrimidineCore structure in various biologically active compounds. whiterose.ac.uk
2-Chlorothiophene2-(4-Fluorophenyl)thiopheneComponent of organic electronic materials and pharmaceuticals.
3-Bromoquinoline3-(4-Fluorophenyl)quinolineScaffold for antimalarial and anticancer agents.

While direct synthesis of Retinoid X Receptor (RXR)-selective retinoids using this compound has not been explicitly detailed in the reviewed literature, its potential as a key building block is significant. The synthesis of fluorinated analogues of bexarotene (B63655), a well-known RXR agonist, has been a subject of interest for the development of new therapeutic agents and for applications such as positron emission tomography (PET) imaging. nih.gov

The established synthetic routes to bexarotene and its derivatives often involve Suzuki-Miyaura or Sonogashira coupling reactions to introduce substituted aryl groups. researchgate.net Given this, this compound is a logical and highly suitable precursor for the introduction of a 4-fluorophenyl moiety into the core structure of these retinoids. This modification can influence the compound's biological activity, metabolic stability, and imaging properties. The synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging, for instance, highlights the importance of fluorinated precursors in this area of research. nih.gov

The synthesis of fluorine-substituted aromatic ketones is another important application of this compound. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. One of the most direct methods for their preparation is the palladium-catalyzed Suzuki-Miyaura type coupling reaction between an aryltrifluoroborate and an acyl chloride. google.com

This reaction allows for the formation of a carbon-carbon bond between the 4-fluorophenyl group and the carbonyl group of the acyl chloride, resulting in the desired aromatic ketone. The reaction is generally efficient and can be carried out under relatively mild conditions, with good tolerance for a variety of functional groups. google.com For example, the reaction of this compound with benzoyl chloride would yield 4-fluorobenzophenone.

A representative reaction is as follows:

This compound + Aroyl Chloride → Fluorine-Substituted Aromatic Ketone

This synthetic strategy offers a more versatile and often milder alternative to traditional Friedel-Crafts acylation reactions for the synthesis of fluorinated benzophenones and related ketones. google.comwhiterose.ac.uk

Precursors for Fluoroalkylated Compounds

This compound can serve as a precursor for the synthesis of more complex fluoroalkylated aromatic compounds. While direct conversion of the 4-fluorophenyl group to a fluoroalkyl group is not a common transformation, the trifluoroborate moiety can participate in reactions that lead to the formation of fluoroalkylated structures. For instance, boron-directed cycloaddition reactions of fluoroalkyl-substituted alkynyl trifluoroborate salts can produce fluoroalkyl-substituted aromatic compounds. nih.gov

Furthermore, the trifluoroborate group can be transformed into other functional groups, which can then be used to introduce fluoroalkyl chains. For example, the conversion of organotrifluoroborates to other organoboron species allows for a wide range of subsequent chemical modifications. whiterose.ac.uk The stability of the trifluoroborate salt also allows for chemical modifications to be made to other parts of the molecule while leaving the boron functionality intact for later transformations. researchgate.net

Ionic Liquids with Fluorine-Containing Anions

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov The properties of an ionic liquid are largely determined by the structure of its cation and anion. uc.pt The 4-fluorophenyltrifluoroborate anion can be incorporated into ionic liquids, and its structural features influence the resulting properties.

The structure of the anionic fragment in an ionic liquid has a profound impact on its physicochemical properties, including viscosity, conductivity, and thermal stability. researchgate.net For ionic liquids containing trifluoroborate anions, the nature of the organic substituent on the boron atom is a key determinant of these properties.

The introduction of a phenyl group, as in the phenyltrifluoroborate anion, and further substitution on that phenyl group, as with the 4-fluorophenyltrifluoroborate anion, can lead to significant changes in the ionic liquid's behavior. Generally, larger and more asymmetric anions tend to disrupt crystal packing, leading to lower melting points. However, increased size can also lead to higher viscosity and lower conductivity due to reduced ionic mobility.

The fluorine atom in the 4-position of the phenyl ring can influence the electronic properties and intermolecular interactions of the anion. This can affect the cation-anion interactions and, consequently, the bulk properties of the ionic liquid. For instance, the electron-withdrawing nature of the fluorine atom can alter the charge distribution on the anion, which in turn affects its interaction with the cation.

Comparative Physicochemical Properties of Imidazolium-Based Ionic Liquids with Different Anions
Ionic Liquid (Cation: 1-Hexyl-3-methylimidazolium)AnionViscosity (mPa·s at 298.15 K)Conductivity (S/m at 298.15 K)Thermal Decomposition Temperature (°C)
[hmim][BF4]Tetrafluoroborate2070.29~400
[hmim][PF6]Hexafluorophosphate4560.21~400
[hmim][Cl]Chloride>1000<0.1~250

Tunable Properties in Organic Frameworks

The development of advanced materials such as Metal-Organic Frameworks (MOFs) and other porous organic polymers relies on the precise control of their structural and chemical properties. nih.govresearchgate.net The ability to tune these properties allows for the design of materials tailored for specific applications, including gas storage, separation, and catalysis. rsc.orgcnr.it One of the key strategies for tuning the characteristics of these frameworks is the incorporation of fluorinated organic linkers. scribd.com

The introduction of fluorine atoms into the organic linkers of a framework can significantly alter its properties. nih.gov Fluorination can enhance the hydrophobicity of the material, improve its thermal and chemical stability, and modify its affinity for guest molecules like carbon dioxide. scribd.comchemicalbook.com These changes are attributed to the unique electronic properties and steric profile of the carbon-fluorine bond.

While this compound is not typically used as a primary structural linker in organic frameworks itself, it serves as a crucial and versatile building block for the synthesis of such specialized fluorinated linkers. Organotrifluoroborates are exceptionally stable, easy to handle, and serve as reliable reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. rsc.org This allows for the 4-fluorophenyl group to be efficiently incorporated into more complex, multitopic molecules (e.g., dicarboxylic acids) that are subsequently used as the primary linkers in the assembly of organic frameworks. The presence of the 4-fluorophenyl moiety, originating from the trifluoroborate reagent, thus imparts the desired tunable characteristics to the final framework material. rsc.orgnih.gov

Table 1: Influence of Fluorinated Linkers on Organic Framework Properties

This table is interactive and can be sorted by clicking on the column headers.

Property Effect of Fluorination Rationale
Hydrophobicity Increased The C-F bond is non-polarizable, leading to weaker van der Waals interactions with water.
Thermal Stability Often Increased The C-F bond is stronger than the C-H bond, enhancing the overall robustness of the organic linker.
Gas Affinity Modified (e.g., for CO₂) The fluorine atoms can create specific electronic environments and dipole interactions within the pores, enhancing selective gas uptake. scribd.com
Chemical Stability Increased Fluorinated organic molecules are generally more resistant to oxidation and other chemical degradation pathways.

Catalytic Olefination and Metathesis

This compound and related organotrifluoroborates are valued in organic synthesis for the stability of the trifluoroborate group, which tolerates a wide range of reaction conditions. This stability allows for functionalization of other parts of the molecule without cleaving the carbon-boron bond. rsc.org While their most prominent application is in palladium-catalyzed cross-coupling reactions, their utility extends to other important transformations for creating carbon-carbon double bonds (olefins).

Specifically, analogs of this compound have been shown to be effective substrates in catalytic olefination reactions. For instance, Potassium 4-formylphenyltrifluoroborate is employed in Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions. In this process, the aldehyde group of the formylphenyltrifluoroborate reacts with a phosphorus ylide to form an alkene, while the trifluoroborate moiety remains intact. This demonstrates the compatibility of the potassium aryltrifluoroborate group with the basic and nucleophilic conditions of these classic olefination methods, enabling the synthesis of complex unsaturated organotrifluoroborates. These products can then be used in subsequent reactions, such as Suzuki-Miyaura coupling.

The direct application of this compound in olefin metathesis is less documented. While the compound has been mentioned in synthetic procedures that also utilize metathesis catalysts like the Grubbs catalyst, its role was not as a substrate for the metathesis reaction itself but rather as a reagent in a different step of a multi-step synthesis. The primary utility of the compound in the context of olefin synthesis lies in its use as a stable precursor that can undergo transformations like catalytic olefination at other sites on the aromatic ring. rsc.org

Table 2: Research Findings on Aryltrifluoroborates in Olefin Synthesis

This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Role of Aryltrifluoroborate Example Compound Finding
Wittig Olefination Substrate Potassium 4-formylphenyltrifluoroborate The aldehyde group reacts to form an alkene, leaving the stable trifluoroborate group intact for further synthesis.
HWE Olefination Substrate Potassium 4-formylphenyltrifluoroborate Similar to the Wittig reaction, it serves as a stable platform for olefination, creating complex unsaturated boronates.
Oxidation Substrate This compound The trifluoroborate can be oxidized to a phenol (B47542) group, demonstrating its utility as a synthetic handle. rsc.org
Epoxide Ring-Opening Nucleophile This compound The 4-fluorophenyl group can act as a nucleophile to open epoxide rings under specific conditions.

Future Research Directions and Challenges

Development of Novel Catalytic Systems

The advancement of reactions involving potassium 4-fluorophenyltrifluoroborate is intrinsically linked to the development of more efficient and versatile catalytic systems. While palladium-based catalysts have been extensively used, research is actively exploring other transition metals and innovative catalytic concepts to overcome existing limitations.

Palladium-Based Catalysts: Traditional palladium catalysts, often employed with phosphine ligands, have been the workhorse for Suzuki-Miyaura cross-coupling reactions with potassium aryltrifluoroborates. Future efforts will likely focus on designing more active and robust palladium catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvent systems. The development of ligands that can facilitate the activation of challenging substrates and prevent catalyst deactivation will be crucial.

Nickel-Based Catalysts: Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium. Nickel catalysts have shown promise in the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with a variety of electrophiles, including unactivated alkyl halides. organic-chemistry.org A key area of future research will be the design of new nickel-ligand systems that can expand the substrate scope and improve functional group tolerance, particularly for complex pharmaceutical intermediates.

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and unique reactivity. They have been utilized in oxidative Heck-type reactions and Chan-Lam couplings with organotrifluoroborates. researchgate.net Further exploration of copper-catalyzed reactions of this compound could lead to novel transformations, such as C-N, C-O, and C-S bond-forming reactions, under mild conditions.

Rhodium-Catalyzed Additions: Rhodium catalysts have been employed in the 1,2- and 1,4-addition of organoboron reagents to carbonyl compounds and other unsaturated systems. researchgate.net The development of new chiral rhodium catalysts could enable highly enantioselective additions of the 4-fluorophenyl group to a variety of acceptors, providing access to valuable chiral building blocks.

Photoredox Catalysis: Visible-light photoredox catalysis offers a unique approach to generate radicals from potassium organotrifluoroborates under mild conditions. researchgate.netnih.govresearchgate.net This strategy has been used for radical-radical couplings and other transformations. Future research will likely focus on expanding the range of photoredox-catalyzed reactions involving this compound, including the development of dual catalytic systems that combine photoredox catalysis with transition metal catalysis to achieve novel reactivity.

Catalyst SystemKey Features & Research Directions
Palladium-Based Milder reaction conditions, lower catalyst loadings, development of robust ligands.
Nickel-Based Cost-effective alternative to palladium, expansion of substrate scope with unactivated electrophiles. organic-chemistry.org
Copper-Based Low cost, exploration of novel C-N, C-O, and C-S bond-forming reactions. researchgate.net
Rhodium-Based Enantioselective 1,2- and 1,4-additions to unsaturated systems. researchgate.net
Photoredox Catalysis Generation of radicals under mild conditions, development of dual catalytic systems. researchgate.netnih.govresearchgate.net

Expanding the Scope of Reactions

A primary focus of future research will be to broaden the range of chemical transformations in which this compound can participate, moving beyond its traditional role in Suzuki-Miyaura reactions.

Suzuki-Miyaura Cross-Coupling: While well-established, there is still room to expand the scope of Suzuki-Miyaura reactions. This includes the use of a wider array of coupling partners, such as challenging heteroaryl chlorides and triflates, and substrates with sensitive functional groups. nih.govnih.gov The development of robust catalytic systems will be key to achieving high yields and selectivity in these transformations.

Beyond Suzuki-Miyaura: Research is actively exploring the use of this compound in other types of cross-coupling and bond-forming reactions. This includes:

C-N and C-O Cross-Coupling: The development of methods for the Chan-Lam and Buchwald-Hartwig type couplings would provide direct routes to 4-fluoro-substituted anilines, phenols, and their derivatives.

Oxidative Heck-Type Reactions: Copper-catalyzed oxidative Heck reactions have been demonstrated with alkyltrifluoroborates, and extending this methodology to this compound would offer a novel approach to the synthesis of fluorinated styrenes and related compounds. researchgate.net

1,3-Dipolar Cycloadditions: The incorporation of the trifluoroborate moiety into molecules capable of undergoing 1,3-dipolar cycloadditions, such as azides, opens up new avenues for the synthesis of highly functionalized, boron-containing heterocycles. nih.gov

Cascade Reactions: A significant area for future development is the design of cascade or tandem reactions that utilize the reactivity of both the 4-fluorophenyl group and the trifluoroborate moiety in a single pot. This could lead to the rapid construction of complex molecular architectures with high efficiency.

Reaction TypePotential Coupling Partners/Transformations
Suzuki-Miyaura Heteroaryl chlorides and triflates, substrates with sensitive functional groups. nih.govnih.gov
C-N/C-O Coupling Amines, phenols, and their derivatives via Chan-Lam or Buchwald-Hartwig type reactions.
Oxidative Heck Alkenes to form fluorinated styrene derivatives. researchgate.net
1,3-Dipolar Cycloaddition Alkynes to form functionalized triazoles. nih.gov
Cascade Reactions Multi-step transformations in a single pot for complex molecule synthesis.

Asymmetric Synthesis and Stereocontrol

The development of stereoselective methods for the incorporation of the 4-fluorophenyl group is of paramount importance, particularly for the synthesis of chiral pharmaceuticals. Future research in this area will focus on achieving high levels of enantioselectivity and diastereoselectivity.

Chiral Catalysts: The design and application of new chiral ligands for transition metal catalysts (e.g., palladium, rhodium, copper) will be a major focus. These catalysts could enable enantioselective cross-coupling reactions, conjugate additions, and other transformations involving this compound.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the electrophile or the organotrifluoroborate partner can be an effective strategy for inducing stereoselectivity. For instance, enantiomerically enriched potassium β-trifluoroboratoamides have been synthesized using pseudoephedrine as a chiral auxiliary and have been shown to undergo Suzuki-Miyaura cross-coupling with preservation of diastereoselectivity. researchgate.net

Organocatalysis: Enantioselective organocatalysis presents a metal-free approach to stereocontrol. The development of chiral organocatalysts that can activate this compound or the electrophilic partner towards enantioselective bond formation is a promising area of research. For example, organocatalytic conjugate additions of aryltrifluoroborate salts to Michael acceptors have been reported.

ApproachMechanism/Strategy
Chiral Catalysts Utilization of chiral ligands for transition metals to induce enantioselectivity in cross-coupling and addition reactions.
Chiral Auxiliaries Attachment of a removable chiral group to one of the reactants to direct the stereochemical outcome of the reaction. researchgate.net
Organocatalysis Employment of small organic molecules as catalysts to create a chiral environment for the reaction.

Sustainable and Green Chemistry Applications

In line with the growing emphasis on sustainable chemistry, future research will aim to develop more environmentally benign processes involving this compound.

Aqueous Reaction Media: Performing reactions in water is a key goal of green chemistry. The stability of potassium aryltrifluoroborates in aqueous media makes them ideal candidates for the development of Suzuki-Miyaura and other cross-coupling reactions in water, potentially eliminating the need for volatile organic solvents. researchgate.net

Micellar Catalysis: The use of surfactants to form micelles in water can create a "microreactor" environment that can facilitate organic reactions. Micellar catalysis has been successfully applied to Suzuki-Miyaura reactions, offering a way to perform these transformations in aqueous media under mild conditions with high efficiency. nih.goved.ac.uk

Recyclable Catalysts: The development of heterogeneous or supported catalysts that can be easily recovered and reused is a crucial aspect of sustainable chemistry. mdpi.commdpi.com Research into supporting palladium or other catalytic metals on materials like graphene or polymers for use in reactions with this compound will contribute to more economical and environmentally friendly processes.

Atom Economy: The Suzuki-Miyaura reaction generally has good atom economy. csus.edu However, further optimization of reaction conditions to minimize the formation of byproducts and the use of stoichiometric reagents will continue to be a focus. The use of potassium trifluoroborates, which can often be used in near-stoichiometric amounts, contributes positively to the atom economy of the process. nih.gov

Integration with Flow Chemistry and Industrial Scale-Up

Translating laboratory-scale successes to industrial production requires addressing the challenges of scale-up and process optimization. Flow chemistry offers significant advantages in this regard.

Continuous Flow Reactors: The use of continuous flow reactors can offer improved safety, better heat and mass transfer, and more consistent product quality compared to batch processes. mdpi.com The development of robust and efficient flow chemistry protocols for Suzuki-Miyaura and other reactions of this compound will be a key step towards its industrial application.

Process Intensification: Flow chemistry allows for process intensification, where reaction times can be significantly reduced and throughput increased. This can lead to more efficient and cost-effective manufacturing processes.

Scale-Up Challenges: While flow chemistry can simplify scale-up, challenges remain, such as catalyst deactivation, reactor fouling, and the need for robust online monitoring and control systems. Overcoming these challenges will require a multidisciplinary approach involving chemists and chemical engineers. The successful gram-scale synthesis of related compounds using potassium organotrifluoroborates in batch reactions provides a strong foundation for transitioning to larger-scale flow processes. nih.gov

Further Computational Studies for Reaction Prediction and Optimization

Computational chemistry and theoretical studies are becoming increasingly powerful tools for understanding reaction mechanisms and predicting reactivity.

DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the catalytic cycle of reactions involving this compound. researchgate.netnih.gov This includes elucidating the mechanism of key steps like oxidative addition, transmetalation, and reductive elimination. A deeper understanding of these processes can guide the design of more efficient catalysts and the optimization of reaction conditions. researchgate.netnih.gov

Predictive Modeling: The development of quantitative, predictive models for reaction performance is a major goal. By systematically studying the effects of substrate and catalyst structure on reaction outcomes, it is possible to build models that can predict the success of a given reaction and identify optimal conditions. nih.gov This can significantly accelerate the discovery and development of new synthetic methods.

Understanding Reactivity and Selectivity: Computational studies can help to explain the origins of reactivity and selectivity in reactions of this compound. For example, calculations can be used to understand why certain substrates are more reactive than others or why a particular stereochemical outcome is favored. This knowledge is essential for the rational design of new and improved synthetic transformations.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing potassium 4-fluorophenyltrifluoroborate with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. To optimize purity, use anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of the trifluoroborate group. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is recommended. Monitor reaction progress using 19F^{19}\text{F} NMR to confirm the absence of byproducts like boric acid, which appears at ~18 ppm .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Adhere to GHS safety protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
  • Storage : Store in airtight containers under dry conditions to prevent moisture-induced decomposition .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and provide CAS RN 192863-35-7 to poison control .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for structural confirmation. For example, 19F^{19}\text{F} NMR of the compound shows a distinct peak at δ −124.3 ppm in CDCl3_3 .
  • Elemental Analysis : Verify boron and fluorine content via ICP-MS or combustion analysis .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects influence the hydrolysis kinetics of this compound compared to other halophenyltrifluoroborates?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F) destabilize the difluoroborane intermediate, slowing hydrolysis. For example:

  • Reaction Time : 4-Fluorophenyltrifluoroborate requires 4 hours for complete hydrolysis, whereas 4-chloro and 4-bromo analogs react in 1 hour under the same conditions (50°C, silica gel/water).
  • Yield Optimization : Despite slower kinetics, the 4-fluoro derivative achieves higher yields (99%) due to reduced protodeboronation side reactions .

Q. What strategies mitigate stability issues in cross-coupling reactions using this compound?

  • Methodological Answer :

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)2_2) with bulky phosphine ligands (e.g., SPhos) to enhance oxidative addition efficiency .
  • Solvent Systems : Employ THF/water mixtures (9:1 v/v) to balance solubility and reactivity. Avoid protic solvents that accelerate decomposition .
  • Temperature Control : Maintain reactions at 25–40°C; higher temperatures (>50°C) promote boric acid formation, detectable via 11B^{11}\text{B} NMR .

Q. How can researchers resolve contradictions in reported reaction yields for arylations with this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Substrate Electronic Effects : Electron-deficient aryl chlorides may require longer reaction times. Pre-activate substrates with microwave irradiation (e.g., 100°C, 10 minutes) .
  • Trace Moisture : Even minor water content (>0.1%) hydrolyzes the trifluoroborate group. Dry solvents over molecular sieves and use Schlenk techniques .
  • Data Validation : Cross-check yields using 19F^{19}\text{F} NMR integration against internal standards (e.g., 1,4-bis(trifluoromethyl)benzene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.